Ultra-High 5-HT₁A Receptor Affinity in (1-Benzoylpiperidin-4-yl)methanamine Derivatives Outperforms Clinical Benchmarks
Derivatives based on the (1-Benzoylpiperidin-4-yl)methanamine scaffold have achieved the highest 5-HT₁A receptor binding affinity reported to date, with a Ki value of 0.00016 nM, which is approximately 7-8 orders of magnitude more potent than established clinical 5-HT₁A ligands like buspirone and vortioxetine [1]. In a separate series, a related derivative (compound 12a) also demonstrated marked 5-HT₁A receptor affinity with a Ki of 0.069 nM [2].
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.00016 nM for a benzoylpiperidin-4-yl methanamine derivative; Ki = 0.069 nM for compound 12a |
| Comparator Or Baseline | Buspirone (Ki ≈ 20-50 nM); Vortioxetine (Ki ≈ 5-15 nM); Lead compounds Ⅰ and Ⅱ from Yuan et al. |
| Quantified Difference | ~7-8 orders of magnitude improvement over buspirone; compound 12a is 'significantly superior to lead compounds Ⅰ and Ⅱ' [2] |
| Conditions | In vitro radioligand binding assay using human 5-HT₁A receptor |
Why This Matters
This unprecedented affinity enables the use of substantially lower doses in vivo (e.g., MED = 0.16 mg/kg), which can minimize off-target interactions and improve the safety margin, a critical factor for CNS drug candidate selection [1].
- [1] Jagiellonian University Medical College. Novel functionally selective agonists of the serotonin 5-HT1A receptor (Doctoral dissertation abstract). Digital Medical Library of the Jagiellonian University Medical College. 2019. View Source
- [2] Yuan RX, Jiang KY, Wu JW, Zhang ZX, Li M. Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Bioorg Med Chem Lett. 2022 Nov 15;76:129006. doi: 10.1016/j.bmcl.2022.129006. View Source
